2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4S/c1-26(20-11-5-4-6-12-20)25(30)19-33(31,32)23-17-28(22-14-8-7-13-21(22)23)18-24(29)27-15-9-2-3-10-16-27/h4-8,11-14,17H,2-3,9-10,15-16,18-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICIHXVTSFZQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in mitochondrial tRNA maturation.
Pharmacokinetics
Similar compounds have shown varied absorption and distribution profiles. The metabolism and excretion of this compound would likely depend on its chemical structure and the specific enzymes present in the body.
Biological Activity
The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-methyl-N-phenylacetamide , also referred to as Compound A , is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
Molecular Formula : C25H29N3O5S
Molecular Weight : 483.58 g/mol
IUPAC Name : 2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-methyl-N-phenylacetamide
Structural Features
The compound features:
- An indole moiety , which is known for various biological activities.
- A sulfonamide group , contributing to its interaction with biological targets.
- An azepane ring , which may enhance binding affinity to specific receptors.
The biological activity of Compound A is primarily attributed to its ability to interact with specific molecular targets, potentially modulating various biochemical pathways. The following mechanisms have been proposed:
1. Enzyme Inhibition:
Compound A may inhibit enzymes by binding to their active sites, thus altering their activity.
2. Receptor Modulation:
It has the potential to interact with receptors involved in signal transduction pathways, affecting cellular responses.
Biological Activity and Therapeutic Potential
Research indicates that Compound A exhibits several biological activities, making it a candidate for therapeutic applications:
Anticancer Activity
Studies have shown that compounds with similar structures can exhibit anticancer properties by inducing apoptosis in cancer cells. Further research is required to evaluate the specific effects of Compound A on different cancer cell lines.
Neuroprotective Effects
Given its structure, Compound A may interact with neurotransmitter systems, suggesting potential neuroprotective effects. Investigations into its role as a glycine transporter inhibitor have shown promise in modulating neurotransmission, which could be beneficial in treating neurological disorders .
Antimicrobial Properties
Preliminary studies indicate that sulfonamide derivatives can possess antimicrobial activity. The sulfonamide group in Compound A may contribute to this effect, warranting further exploration into its efficacy against various pathogens.
Comparative Analysis of Similar Compounds
To better understand the potential of Compound A, a comparison with related compounds is essential:
| Compound Name | Structure Features | Biological Activity | Reference |
|---|---|---|---|
| Compound B | Indole + Sulfonamide | Anticancer | |
| Compound C | Azepane + Acetamide | Neuroprotective | |
| Compound D | Sulfonamide | Antimicrobial |
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
Case Study 1:
A study on phenyl sulfonamides demonstrated their effectiveness as GlyT1 inhibitors, enhancing the understanding of their mechanism involving neurotransmitter modulation .
Case Study 2:
Research on azepane-containing compounds revealed their potential in targeting specific receptors linked to neurodegenerative diseases .
Scientific Research Applications
Anticonvulsant Properties
Research has indicated that derivatives of N-phenylacetamides, similar to the compound , have demonstrated anticonvulsant activity. A study synthesized several new N-phenylacetamide derivatives and evaluated their efficacy against epilepsy models. Compounds were tested using the maximal electroshock (MES) and pentylenetetrazole-induced seizure models in rodents, revealing promising anticonvulsant properties for certain derivatives .
Antiviral Activity
Another significant application of related compounds is their antiviral potential. A study investigated a library of indole-based compounds against the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, the virus responsible for COVID-19. Among these compounds, some exhibited strong inhibition of RdRp activity while maintaining low cytotoxicity. This suggests that similar structures may serve as effective antiviral agents targeting critical viral enzymes .
Study on Anticonvulsant Activity
In a detailed study on anticonvulsant activity, researchers synthesized multiple derivatives based on the N-phenylacetamide framework. The most potent derivative was identified as having moderate binding affinity to neuronal voltage-sensitive sodium channels, suggesting a mechanism that could stabilize neuronal excitability and prevent seizure propagation .
Evaluation Against SARS-CoV-2
In another case study focusing on antiviral properties, researchers developed a cell-based assay to evaluate the effectiveness of various indole derivatives against SARS-CoV-2 RdRp. The findings indicated that certain compounds not only inhibited viral replication but also showed resilience against viral exoribonuclease activity, highlighting their potential as therapeutic candidates in treating COVID-19 .
Comparison with Similar Compounds
Key Observations :
- Replacement of sulfonyl with sulfanyl (e.g., ) reduces polarity and may alter target binding kinetics.
- Substitution of the N-methyl-N-phenyl group with halogenated aryl (e.g., 4-chlorophenyl in ) or alkyl groups (e.g., 2-methylphenyl in ) impacts steric hindrance and electronic effects.
Functional Analogues: Pharmacophore Similarities
Key Observations :
Key Observations :
- The target compound likely employs amide coupling (similar to ) for sulfonamide formation.
- Cu(I)-catalyzed click chemistry () is efficient for triazole synthesis but irrelevant to sulfonamide-based targets.
Spectroscopic and Computational Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
